Anhidrotetraciclina

Descripción general

Descripción

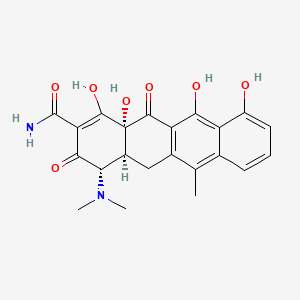

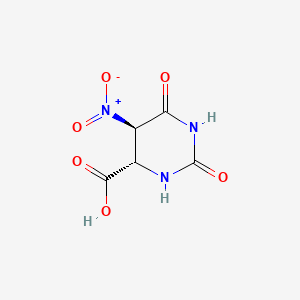

Anhydrotetracycline is a tertiary alpha-hydroxy ketone and a member of tetracyclines . It is a degradation product derived from tetracycline hydrochloride . It acts as an effector of tetracycline-dependent gene expression in bacterial expression systems . It is designed for use with tetracycline-controlled gene expression systems in bacteria .

Synthesis Analysis

Anhydrotetracycline is a derivative of tetracycline . The synthesis and biological evaluation of semisynthetic anhydrotetracycline analogues as small molecule inhibitors of tetracycline-inactivating enzymes are reported . A scalable synthetic route was evaluated for the ability of the anhydrotetracycline analogues to inhibit tetracycline-destructase enzymes via an in vitro optical absorbance kinetic assay .

Molecular Structure Analysis

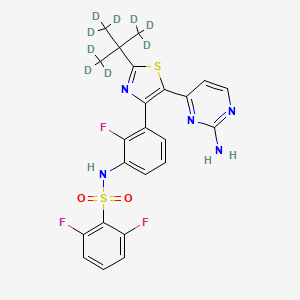

The molecular formula of Anhydrotetracycline is C22H22N2O7 . The molecular weight is 426.4 g/mol . The IUPAC Name is (4 S ,4 aS ,12 aR )-4- (dimethylamino)-1,10,11,12 a -tetrahydroxy-6-methyl-3,12-dioxo-4 a ,5-dihydro-4 H -tetracene-2-carboxamide .

Chemical Reactions Analysis

Anhydrotetracycline and tetracycline are commonly used chemicals to regulate transcription and translation, respectively . The natural photosensitivity of anhydrotetracycline can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators .

Physical and Chemical Properties Analysis

Anhydrotetracycline is a tertiary alpha-hydroxy ketone and a member of tetracyclines . It is a tautomer of an anhydrotetracycline zwitterion . The natural photosensitivity of anhydrotetracycline can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators .

Aplicaciones Científicas De Investigación

Control de los procesos de transcripción o traducción

La anhidrotetraciclina se usa comúnmente en todos los campos de la biología para controlar los procesos de transcripción o traducción . Este compuesto se ha utilizado en experimentos de laboratorio y muestra una menor actividad antibacteriana contra Escherichia coli en comparación con la tetraciclina .

Control quimio-optogenético

El inductor transcripcional this compound (aTc) y el antibiótico bacteriostático tetraciclina (Tc) se utilizan comúnmente en todos los campos de la biología para el control de la transcripción o traducción . Un inconveniente de estos y otros inductores de moléculas pequeñas es la dificultad de su eliminación de los cultivos celulares, lo que limita su aplicación para el control dinámico . Sin embargo, la fotosensibilidad natural de aTc/Tc puede explotarse para convertirlos en reguladores optogenéticos de la transcripción y el crecimiento altamente predecibles .

Control dinámico de la expresión génica

La this compound se puede usar para el control dinámico de la expresión génica . Este método mejora el rendimiento de un sistema de optogenética existente<a aria-label="4: Anhydrotetracycline can be used for dynamic gene expression control4" data-citationid="9397784f-4d00-d8ce-46

Mecanismo De Acción

Target of Action

Anhydrotetracycline (ATC) primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it a key target for ATC’s bacteriostatic effect .

Mode of Action

ATC exerts its action by binding reversibly to the bacterial 30S ribosomal subunit . This binding blocks the incoming aminoacyl tRNA from attaching to the ribosome acceptor site, thereby inhibiting protein synthesis . ATC also binds to some extent to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane causing intracellular components to leak from bacterial cells .

Biochemical Pathways

ATC affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the incorporation of new amino acids into the growing peptide chain . This disruption of protein synthesis can affect various downstream cellular processes, as proteins are essential for many cellular functions.

Pharmacokinetics

The pharmacokinetics of ATC, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines, in general, are known for their highly hydrophilic character and low volatility , which results in significant persistence in the aquatic environment .

Result of Action

The primary result of ATC’s action is the inhibition of bacterial growth . By preventing protein synthesis, ATC disrupts essential cellular functions, leading to a bacteriostatic effect . It’s worth noting that ATC can act as a competitive inhibitor and a competitive sacrificial substrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ATC. For instance, ATC’s photosensitivity can be exploited for dynamic optogenetic control . Moreover, the presence of ATC in the environment can inhibit the growth of some terrestrial and aquatic species . The residual concentrations of ATC could affect the steroidogenic pathway and may cause endocrine disruption of aquatic species .

Safety and Hazards

When handling Anhydrotetracycline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The natural photosensitivity of anhydrotetracycline can be exploited to turn them into highly predictable optogenetic transcriptional- and growth-regulators . This method enables scientists and biotechnologists to use their existing systems employing anhydrotetracycline for dynamic optogenetic experiments without genetic modification . Anhydrotetracycline and analogs can inhibit broad-spectrum tetracycline-inactivating enzymes, including Tet(X) and Tet(X7) present in clinical pathogens, to rescue tetracycline efficacy .

Análisis Bioquímico

Biochemical Properties

Anhydrotetracycline plays a significant role in biochemical reactions, particularly as an inhibitor of tetracycline destructases. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with type 1 and type 2 tetracycline destructases (TDases), where anhydrotetracycline acts as a pan-TDase inhibitor. It binds to the active site of these enzymes, preventing the degradation of tetracycline antibiotics and thereby enhancing their efficacy . Additionally, anhydrotetracycline has been shown to interact with the bacterial 30S ribosomal subunit, inhibiting protein synthesis by blocking the binding of aminoacyl-tRNA to the ribosome .

Cellular Effects

Anhydrotetracycline exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through the binding of anhydrotetracycline to the 30S ribosomal subunit, preventing the formation of peptide bonds during translation . Furthermore, anhydrotetracycline has been found to affect cell signaling pathways and gene expression. It can induce the expression of genes involved in antibiotic resistance, leading to the development of resistant bacterial strains . Additionally, anhydrotetracycline impacts cellular metabolism by altering the flux of metabolic pathways, particularly those involved in the biosynthesis of proteins and nucleic acids .

Molecular Mechanism

The molecular mechanism of anhydrotetracycline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Anhydrotetracycline binds to the active site of type 1 and type 2 tetracycline destructases, acting as a competitive inhibitor. This binding prevents the degradation of tetracycline antibiotics, thereby rescuing their antibiotic activity . Additionally, anhydrotetracycline interacts with the bacterial 30S ribosomal subunit, inhibiting protein synthesis by blocking the binding of aminoacyl-tRNA to the ribosome . This inhibition disrupts the translation process, leading to the bacteriostatic effect of anhydrotetracycline. Furthermore, anhydrotetracycline can induce changes in gene expression, particularly those involved in antibiotic resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anhydrotetracycline can change over time. The stability and degradation of anhydrotetracycline are important factors that influence its long-term effects on cellular function. Anhydrotetracycline is known to be photosensitive, and its exposure to light can lead to its degradation . This degradation can reduce its efficacy as an antibiotic and limit its application in dynamic control experiments. The natural photosensitivity of anhydrotetracycline can also be exploited for optogenetic control, allowing for precise spatial and temporal regulation of gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of anhydrotetracycline vary with different dosages in animal models. At low doses, anhydrotetracycline exhibits bacteriostatic activity by inhibiting protein synthesis and preventing bacterial growth . At higher doses, anhydrotetracycline can have toxic or adverse effects. These effects may include disruption of cellular metabolism, induction of oxidative stress, and damage to cellular structures . It is important to determine the optimal dosage of anhydrotetracycline to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Anhydrotetracycline is involved in various metabolic pathways, particularly those related to the biosynthesis of tetracycline antibiotics. It is produced as an intermediate in the tetracycline biosynthesis pathway, which involves the condensation of malonyl-CoA and malonamate units . Anhydrotetracycline can also interact with enzymes and cofactors involved in these pathways, influencing the metabolic flux and levels of metabolites. For example, anhydrotetracycline can inhibit the activity of tetracycline destructases, preventing the degradation of tetracycline antibiotics and enhancing their efficacy .

Transport and Distribution

The transport and distribution of anhydrotetracycline within cells and tissues are crucial for its activity and function. Anhydrotetracycline can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, anhydrotetracycline can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of anhydrotetracycline within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of anhydrotetracycline is important for its activity and function. Anhydrotetracycline can be localized to specific compartments or organelles within the cell, where it exerts its effects. For example, anhydrotetracycline can be targeted to the bacterial ribosome, inhibiting protein synthesis and preventing bacterial growth . Additionally, anhydrotetracycline can undergo post-translational modifications or interact with targeting signals that direct it to specific subcellular compartments . These localization mechanisms are crucial for the precise regulation of anhydrotetracycline activity and function.

Propiedades

IUPAC Name |

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFAOPCHYIJPHJ-WPJNXPDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-65-1, 1665-56-1 | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013803651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVG14H105R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)